Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate
Description
Chemical Identity and Nomenclature
This compound (CAS No. 210571-49-6) is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the indole scaffold. The molecular formula is C₁₁H₁₁ClN₂O₂ , with a molecular weight of 238.67 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | O=C(C(N1)=C(N)C2=C1C=C(Cl)C=C2)OCC |
|
| MDL Number | MFCD09608082 | |
| Density (predicted) | 1.399 ± 0.06 g/cm³ | |
| Boiling Point (predicted) | 430.7 ± 40.0 °C |
The compound’s structure features a bicyclic indole system with:
This substitution pattern distinguishes it from simpler indole derivatives, such as ethyl 6-chloro-1H-indole-2-carboxylate (CAS 27034-51-1), which lacks the amino group at position 3.
Historical Context in Heterocyclic Chemistry Research
Indole chemistry originated in the 19th century with Adolf von Baeyer’s isolation of indole from indigo dye. The Fischer indole synthesis (1883) and subsequent methods like the Bischler-Mohlau and Madelung syntheses enabled systematic exploration of indole derivatives. This compound emerged more recently as part of efforts to functionalize the indole core for drug discovery. Its synthesis likely involves:
- Vilsmeier-Haack formylation to introduce substituents.
- Nucleophilic aromatic substitution for chloro-group installation.
The compound’s development aligns with trends in modifying indoles for anticancer and antimicrobial applications, leveraging the amino group’s role in hydrogen bonding and the chloro group’s electron-withdrawing effects.
Structural Relationship to Indole Derivatives
This compound belongs to a family of indole derivatives with varied bioactivities. Key structural comparisons include:
The amino group at position 3 enhances this compound’s nucleophilicity, enabling reactions like:
In contrast, derivatives lacking the amino group (e.g., ethyl 6-chloro-1H-indole-2-carboxylate) exhibit reduced reactivity toward electrophilic substitution.
Properties
IUPAC Name |
ethyl 3-amino-6-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOWEBWRGGYLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653100 | |
| Record name | Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210571-49-6 | |
| Record name | Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and implications in medicinal chemistry, supported by experimental data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 236.68 g/mol. Its structure includes an amino group at the 3rd position, a chloro group at the 6th position, and an ethyl ester at the 2nd position of the indole ring. This specific substitution pattern enhances its potential binding affinity to various biological targets compared to other indole derivatives .
Biological Activity Overview
Indole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity against A549 (lung cancer) and MCF-7 (breast cancer) cells .
- Enzyme Inhibition : The compound has been reported to interact with key enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune modulation and tumor progression. By inhibiting IDO, this compound may enhance immune responses against tumors .
- Antimicrobial Properties : this compound has shown activity against various bacterial strains, including Staphylococcus aureus, with low minimum inhibitory concentrations (MICs), indicating its potential as an antibacterial agent .
The mechanisms through which this compound exerts its biological effects include:
- Binding Interactions : The compound's chloro and amino groups allow it to engage in specific interactions with target proteins and enzymes, leading to altered enzyme activity or gene expression profiles.
- Cell Signaling Modulation : It influences key cellular signaling pathways, potentially affecting transcription factors involved in cell growth and apoptosis .
- Temporal Stability : The biological activity can vary over time due to stability issues in laboratory settings; degradation products may exhibit different activities compared to the parent compound.
Case Study: Antiproliferative Effects
In a recent study evaluating the antiproliferative effects of this compound on various cancer cell lines, it was found that:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| A549 | 10 | Significant growth inhibition |
| MCF-7 | 15 | Moderate activity compared to controls |
| HT-29 | 20 | Lower efficacy observed |
These results indicate that the compound has selective activity against certain cancer types while being less effective against others .
Mechanistic Studies
Molecular docking studies have revealed that this compound binds effectively to the active sites of proteins involved in cancer progression. The binding affinity was higher than that of several reference drugs used in chemotherapy, suggesting a promising avenue for drug development .
Scientific Research Applications
Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. It features an ethyl ester group at the carboxyl position, an amino group at the 3-position, and a chlorine atom at the 6-position of the indole ring . The molecular formula of this compound is C11H11ClN2O2, with a molecular weight of approximately 238.67 g/mol .
Scientific Research Applications
This compound and its derivatives have applications in chemistry, biology, medicine, and industry. Studies have focused on its interactions with proteins and enzymes, which can modulate biological pathways for therapeutic effects.
Chemistry
It is used as a building block for synthesizing more complex indole derivatives. Methods highlight the versatility in synthesizing the compound and its derivatives. It can undergo chemical reactions, including oxidation, reduction, and substitution.
- Oxidation The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction Nitro derivatives can be reduced back to amino compounds. Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
- Substitution The chlorine atom can be substituted with other nucleophiles such as amines or thiols. Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Biology
The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Studies on the compound have focused on its interactions with proteins and enzymes. These interactions can modulate biological pathways critical for therapeutic effects.
Medicine
It has been explored for potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities. Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
Anticancer Properties Compounds with similar structures have demonstrated anti-inflammatory and anticancer effects, which has prompted further exploration of the compound's therapeutic applications. Analogs of indole derivatives have shown promising results in inhibiting tumor cell lines. In one investigation, the compound was tested against various cancer cell lines to evaluate its antiproliferative effects, and results indicated that it exhibited cytotoxicity against specific tumor cells, making it a candidate for further development as an anticancer agent.
Industry
It is utilized in developing new materials and as a precursor in the synthesis of dyes and pigments.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition could significantly affect the pharmacokinetics of co-administered drugs, suggesting potential applications in drug development. A study focused on the inhibition of CYP1A2 by this compound demonstrated significant potential for this compound in modulating drug metabolism. The study employed in vitro assays to assess the inhibitory effects on CYP1A2 activity, revealing a dose-dependent response that suggests its utility in pharmacological applications.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Similar indole derivatives have exhibited activity against various bacterial strains, indicating that this compound may possess similar characteristics. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship
Structure-activity relationship studies reveal that modifications on the indole ring can significantly influence biological activity. The presence of the amino and chloro substituents appears to enhance its interaction with specific molecular targets, leading to modulation of enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate and its structural analogs, focusing on substituent positions, physicochemical properties, and synthetic applications.
Key Observations:
Substituent Position and Electronic Effects: The chloro group at position 6 in this compound introduces steric and electronic effects distinct from its positional isomer, Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate. The 6-chloro derivative may exhibit altered reactivity in electrophilic substitution reactions due to proximity to the amino group .
Fluorine’s electronegativity may enhance metabolic stability compared to chlorine . Conversion of the ester to a carboxylic acid (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) significantly impacts acidity (pKa ~4–5) and metal-binding properties, relevant for coordination chemistry applications .
Synthetic Utility: this compound serves as a scaffold for synthesizing thiazole-indole hybrids, as seen in Scheme 2 of , where formyl-indole derivatives undergo condensation with aminothiazoles. Analogous compounds like Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate () highlight the role of acylation in introducing ketone functionalities, which are pivotal in medicinal chemistry for target engagement .
Preparation Methods
Preparation of 6-Chloro-1H-indole-2-carboxylate Ester
- Starting Material: 5-chloro-1H-indole-2-carboxylic acid (commercially available).
- Esterification: The acid is protected as the ethyl ester to yield ethyl 6-chloro-1H-indole-2-carboxylate.
Friedel-Crafts Acylation at the 3-Position
- Reagents: Anhydrous aluminum chloride (AlCl3) and selected acyl chloride.
- Solvent: Anhydrous 1,2-dichloroethane.
- Conditions: Dropwise addition of acyl chloride to the indole ester and AlCl3 at room temperature, followed by reflux under argon for 2–3 hours.
- Outcome: Formation of ethyl 3-acyl-6-chloro-1H-indole-2-carboxylate intermediates.
Reduction to Ethyl 3-Alkyl-6-chloro-1H-indole-2-carboxylate
- Reagents: Triethylsilane ((Et)3SiH) in trifluoroacetic acid (CF3COOH).
- Conditions: Reaction at 0 °C to room temperature for 4–12 hours.
- Purpose: Reduction of the acyl group to the corresponding alkyl group at the 3-position.
Hydrolysis to 3-Alkyl-6-chloro-1H-indole-2-carboxylic Acids
- Reagents: Aqueous sodium hydroxide (3N NaOH) in ethanol.
- Conditions: Reflux for 2 hours.
- Outcome: Conversion of ester to acid, enabling further functionalization.
Amination at the 3-Position
Amide Coupling and Final Functionalization
- Coupling Agents: BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
- Solvent: Anhydrous DMF.
- Conditions: Room temperature stirring for 4–12 hours.
- Purpose: Coupling of the carboxylic acid intermediate with amines to form amides or further derivatization.
Representative General Procedures
| Step | Procedure Description | Key Reagents & Conditions | Product Type |
|---|---|---|---|
| A | Friedel-Crafts acylation of ethyl 6-chloro-1H-indole-2-carboxylate | AlCl3, acyl chloride, 1,2-dichloroethane, reflux 2–3 h | Ethyl 3-acyl-6-chloro-1H-indole-2-carboxylate |
| B | Reduction of acyl to alkyl group | Triethylsilane, trifluoroacetic acid, 0 °C to rt, 4–12 h | Ethyl 3-alkyl-6-chloro-1H-indole-2-carboxylate |
| C | Hydrolysis of ester to acid | 3N NaOH aqueous, ethanol, reflux 2 h | 3-Alkyl-6-chloro-1H-indole-2-carboxylic acid |
| D | Amination via azide intermediate | NaN3 in DMF, rt, followed by reduction | Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate |
| E | Amide coupling | BOP, DIPEA, DMF, rt, 4–12 h | Amide derivatives |
Detailed Research Findings and Optimization
- The Friedel-Crafts acylation is optimized by using anhydrous conditions and controlled addition of reagents to prevent overreaction or polymerization.
- Triethylsilane reduction in trifluoroacetic acid provides mild conditions to selectively reduce the ketone to the alkyl group without affecting the indole core or chloro substituent.
- Hydrolysis under reflux with sodium hydroxide efficiently converts esters to acids with high yields.
- Amination via azide intermediates is effective for introducing the amino group at the 3-position, with reduction typically performed by catalytic hydrogenation or hydrazine/Raney nickel systems.
- Amide coupling using BOP and DIPEA in DMF is a reliable method for coupling carboxylic acids with amines, yielding high purity products after chromatographic purification.
- These methods have been validated in multiple studies with yields typically ranging from moderate to high (50–85%), depending on specific substrate and reaction conditions.
Summary Table of Key Intermediates and Yields
| Intermediate/Product | Reaction Step | Typical Yield (%) | Notes |
|---|---|---|---|
| Ethyl 6-chloro-1H-indole-2-carboxylate | Esterification | >90 | Commercially available acid esterified |
| Ethyl 3-acyl-6-chloro-1H-indole-2-carboxylate | Friedel-Crafts acylation | 70–80 | Requires anhydrous conditions |
| Ethyl 3-alkyl-6-chloro-1H-indole-2-carboxylate | Reduction | 75–85 | Mild reduction with triethylsilane |
| 3-Alkyl-6-chloro-1H-indole-2-carboxylic acid | Hydrolysis | 80–90 | Base hydrolysis under reflux |
| This compound | Amination & reduction | 60–75 | Via azide intermediate |
| Amide derivatives | Amide coupling | 65–85 | BOP/DIPEA coupling in DMF |
Additional Synthetic Approaches
- Palladium-Catalyzed Cross-Coupling: Recent advances include palladium-catalyzed C–H amination and Suzuki cross-coupling reactions that allow direct functionalization of indole derivatives bearing chloro substituents, providing alternative routes to install amino groups or other substituents at the 3-position under mild conditions.
- Thorpe-Ziegler Cyclization: Another approach involves the cyclization of N-aryl glycinate esters under basic conditions to form 3-amino-2-alkoxycarbonyl-1H-indoles, which can be further functionalized to introduce chloro substituents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization of indole precursors. For example, analogous indole derivatives are synthesized by condensing 3-formyl-indole-2-carboxylates with aminothiazolones under reflux in acetic acid (3–5 h), followed by recrystallization from DMF/acetic acid . Critical parameters include stoichiometric control (1.1 equiv of aldehyde precursor), solvent choice (acetic acid for reflux), and purification via recrystallization. Monitoring reaction progress via TLC (e.g., pentane:ethyl acetate = 9:1) ensures intermediate stability .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, Chloroform-d) can confirm substituent positions and enol/keto tautomerism, as seen in related indole esters (e.g., δ 1.3 ppm for ethyl group, aromatic protons at δ 6.5–8.0 ppm) .
- HPLC : Purity ≥95% is achievable using C18 columns with methanol/water gradients, as validated for structurally similar indole derivatives .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., [M+H] for CHClNO: calc. 275.0455) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy, as noted for analogous halogenated indoles . Store at room temperature in airtight containers, away from light and moisture. Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via slow evaporation (e.g., DMF/ethanol). Use SHELXL for refinement, employing twin refinement algorithms for handling twinned data common in indole derivatives. Challenges include resolving disorder in the ethyl or chloro substituents; iterative refinement with restraints on bond lengths/angles improves model accuracy .
Q. What strategies are effective in resolving contradictions between computational predictions (e.g., DFT) and experimental data (NMR, XRD)?
- Methodological Answer :
- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts. Discrepancies in aromatic proton shifts may arise from solvent effects (e.g., chloroform polarity) not modeled in vacuo .
- XRD vs. DFT : Compare torsion angles and bond lengths. For example, deviations >0.05 Å in C-Cl bond lengths suggest crystal packing effects or dynamic motion unaccounted for in static DFT models .
Q. How can this compound serve as a precursor for synthesizing bioactive molecules, and what functionalization strategies are most efficient?
- Methodological Answer : The amino and chloro groups enable regioselective modifications:
- Buchwald-Hartwig Coupling : Introduce aryl/heteroaryl groups at the 3-amino position using Pd(dba)/Xantphos catalysts .
- Nucleophilic Aromatic Substitution : Replace the 6-chloro group with amines or alkoxides under microwave-assisted conditions (120°C, DMF, 1 h) .
- Carboxylate Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid using LiOH/THF/HO for further coupling reactions .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
